molecular formula C13H19N5O B7067508 N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine

Cat. No.: B7067508
M. Wt: 261.32 g/mol
InChI Key: FRUIASOVLKCKPW-UHFFFAOYSA-N
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Description

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique pyrazole and pyrimidine moieties

Properties

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-6-18-10(4)12(9(3)17-18)15-11-7-8(2)14-13(16-11)19-5/h7H,6H2,1-5H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUIASOVLKCKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC2=NC(=NC(=C2)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with ethyl acetoacetate and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction under reflux conditions.

    Alkylation: The pyrazole intermediate is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyrimidine Ring: The alkylated pyrazole is reacted with appropriate reagents such as 2-methoxy-6-methylpyrimidine-4-amine under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3,5-dimethylbenzamide
  • N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4,6-dimethylpyrimidin-2-amine

Uniqueness

Compared to similar compounds, N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methoxy-6-methylpyrimidin-4-amine is unique due to the presence of both methoxy and methyl groups on the pyrimidine ring. This structural feature may influence its reactivity and interaction with biological targets, potentially leading to distinct chemical and biological properties.

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